IDH-305
概要
説明
IDH305は、イソクエン酸脱水素酵素1(IDH1)の強力で、経口投与可能な、変異体選択的アロステリック阻害剤です。この化合物は、腫瘍代謝産物である2-ヒドロキシグルタル酸(2-HG)の蓄積をもたらすIDH1 R132変異を特異的に標的とするように設計されています。 2-ヒドロキシグルタル酸の蓄積は腫瘍形成を促進し、グリア芽腫、軟骨肉腫、胆管癌、急性骨髄性白血病、骨髄異形成症候群など、さまざまな癌で認められます .
科学的研究の応用
IDH305 has significant scientific research applications, particularly in the field of oncology. It is used in preclinical and clinical studies to evaluate its efficacy in treating cancers with IDH1 mutations. The compound has shown antitumor activity in preclinical models and is being investigated in clinical trials for its potential to treat glioma, acute myeloid leukemia, myelodysplastic syndrome, and other solid tumors with IDH1 mutations . Additionally, IDH305 is used in research to understand the role of IDH1 mutations in cancer biology and to develop targeted therapies for these mutations .
作用機序
IDH305は、変異体IDH1酵素を選択的に阻害することによってその効果を発揮します。この化合物は、変異体酵素にアロステリックに結合し、その活性を低下させるコンフォメーション変化を引き起こします。この阻害により、イソクエン酸から2-ヒドロキシグルタル酸への変換が阻害され、これにより細胞内のこの腫瘍代謝産物のレベルが低下します。 2-ヒドロキシグルタル酸レベルを低下させることで、IDH305はIDH1変異を持つ細胞の腫瘍形成の可能性を低下させることができます .
類似の化合物との比較
IDH305は、変異体IDH1酵素に対する選択性と脳への浸透能力においてユニークであり、グリア芽腫などの脳腫瘍の治療に特に役立ちます。 類似の化合物には、AG-120(イボシデニブ)やAG-881(ボラシデニブ)などの他のIDH1阻害剤があり、これらもIDH1変異を標的としていますが、選択性、効力、薬物動態特性が異なる場合があります . IDH305の脳への浸透性とIDH1 R132変異の特異的標的化は、これらの他の阻害剤とは異なる特徴です .
生化学分析
Biochemical Properties
IDH-305 plays a crucial role in biochemical reactions by inhibiting the mutant form of the enzyme isocitrate dehydrogenase 1 (IDH1). This inhibition prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The compound interacts specifically with the mutant IDH1 enzyme, binding allosterically to inhibit its activity . This interaction is highly selective, ensuring that the wild-type IDH1 enzyme remains unaffected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells harboring the IDH1 mutation, this compound reduces the levels of 2-hydroxyglutarate, thereby reversing the epigenetic and metabolic alterations induced by this oncometabolite . This leads to the restoration of normal cellular differentiation and proliferation. Additionally, this compound has been shown to inhibit cell growth and induce apoptosis in mutant IDH1-expressing cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of IDH1 .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the mutant IDH1 enzyme. By binding allosterically, this compound inhibits the enzyme’s ability to convert isocitrate to alpha-ketoglutarate, leading to a reduction in 2-hydroxyglutarate levels . This inhibition disrupts the downstream effects of the oncometabolite, including altered gene expression and impaired cellular differentiation . The compound’s selectivity for the mutant enzyme ensures minimal off-target effects, making it a promising therapeutic agent for cancers with IDH1 mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and a half-life of approximately 4-10 hours across different doses . Over time, this compound has been shown to maintain its inhibitory effects on mutant IDH1, leading to sustained reductions in 2-hydroxyglutarate levels and continued inhibition of cancer cell proliferation . Long-term studies have demonstrated the compound’s stability and its ability to induce lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at doses ranging from 75 mg to 750 mg twice daily . The compound has shown dose-dependent reductions in 2-hydroxyglutarate levels and inhibition of tumor growth . Higher doses have been associated with increased adverse effects, including hepatotoxicity and differentiation syndrome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the tricarboxylic acid (TCA) cycle. By inhibiting mutant IDH1, the compound prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of isocitrate and a reduction in 2-hydroxyglutarate levels . This disruption in metabolic flux affects various downstream pathways, including those involved in cellular energy production and biosynthesis . The compound’s interaction with IDH1 also influences the levels of other metabolites and cofactors in the TCA cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in targeting brain tumors such as gliomas . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily targets the cytosolic and mitochondrial forms of the mutant IDH1 enzyme . By inhibiting IDH1 in these compartments, this compound effectively reduces the production of 2-hydroxyglutarate and restores normal cellular function . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate subcellular compartments .
準備方法
IDH305の合成経路および反応条件は、入手可能な文献では詳しく説明されていません。 IDH305は経口生物学的利用能のある化合物であることが知られており、これはその合成が、経口投与可能な安定で吸収可能な形態を作成することを含むことを示しています。 工業生産方法は、化学合成、精製、製剤など、標準的な医薬品製造プロセスを含む可能性があります .
化学反応の分析
IDH305は、主に変異体IDH1酵素との相互作用に焦点を当てた、さまざまな化学反応を起こします。この化合物は、変異体IDH1酵素に結合することによって、2-ヒドロキシグルタル酸の産生を阻害するように設計されています。 この阻害は、IDH305が酵素の活性部位とは異なる部位に結合して、酵素の活性を低下させるコンフォメーション変化を引き起こすアロステリックモジュレーションによって達成されます .
科学研究への応用
IDH305は、特に腫瘍学の分野で、重要な科学研究への応用があります。これは、IDH1変異を有する癌の治療における有効性を評価するために、前臨床および臨床試験で使用されます。 この化合物は、前臨床モデルで抗腫瘍活性を示しており、グリア芽腫、急性骨髄性白血病、骨髄異形成症候群、およびIDH1変異を有するその他の固形腫瘍の治療の可能性について、臨床試験で調査されています . さらに、IDH305は、癌生物学におけるIDH1変異の役割を理解し、これらの変異に対する標的治療法を開発するための研究にも使用されます .
類似化合物との比較
IDH305 is unique in its selectivity for the mutant IDH1 enzyme and its ability to penetrate the brain, making it particularly useful for treating brain tumors such as glioma. Similar compounds include other IDH1 inhibitors like AG-120 (ivosidenib) and AG-881 (vorasidenib), which also target IDH1 mutations but may differ in their selectivity, potency, and pharmacokinetic properties . IDH305’s brain-penetrant properties and its specific targeting of the IDH1 R132 mutation distinguish it from these other inhibitors .
特性
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628805-46-8 | |
Record name | IDH-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDH-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。